Product packaging for cis-4,10,13,16-Docosatetraenoic Acid(Cat. No.:)

cis-4,10,13,16-Docosatetraenoic Acid

Cat. No.: B10767175
M. Wt: 332.5 g/mol
InChI Key: DFNQVYRKLOONGO-NCCUQKBMSA-N
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Description

Detection and Quantification in Mammalian Tissues and Cellular Samples

The primary and most cited detection of cis-4,10,13,16-docosatetraenoic acid has been in rodent models. Specifically, it has been identified as a minor fatty acid component within the lipids of rat testis caymanchem.commedchemexpress.comlabchem.com.my. Research by Yu, Q.T., and colleagues in 1989 was pivotal in identifying the location of double bonds in fatty acids from rat testis lipids, which included the characterization of this particular isomer caymanchem.com.

Despite this identification, detailed quantitative data across a range of mammalian tissues and cell types remains largely uncharacterized in publicly accessible research. The table below summarizes the known detection of this compound.

Tissue/Sample TypeOrganismFinding
Testis LipidsRatIdentified as a minor fatty acid component caymanchem.commedchemexpress.comlabchem.com.my

Further research is necessary to establish its presence and concentration in other mammalian tissues and cell lines.

Presence within Complex Lipid Classes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2 B10767175 cis-4,10,13,16-Docosatetraenoic Acid

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18-

InChI Key

DFNQVYRKLOONGO-NCCUQKBMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O

Origin of Product

United States

Metabolic Integration and Turnover of Cis 4,10,13,16 Docosatetraenoic Acid

Biosynthetic Considerations for Docosatetraenoic Acids (General Pathways)

The biosynthesis of docosatetraenoic acids, a class of 22-carbon polyunsaturated fatty acids with four double bonds, involves a series of enzymatic reactions that elongate and desaturate shorter-chain fatty acid precursors. One notable isomer, adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), is formed through a two-carbon chain elongation of arachidonic acid. wikipedia.org This process is a key part of the metabolic pathways that produce very long-chain fatty acids.

While the general pathways for many polyunsaturated fatty acids are well-established, the specific routes leading to cis-4,10,13,16-docosatetraenoic acid are less commonly described in mainstream metabolic charts. However, the fundamental steps are understood to involve elongase and desaturase enzymes. For instance, the biosynthesis of 4,7,10,13,16-docosapentaenoic acid from 7,10,13,16-docosatetraenoic acid has been shown to proceed through elongation to a C24 intermediate, followed by desaturation and subsequent partial β-oxidation. umd.edusigmaaldrich.comresearchgate.net This highlights the intricate interplay between different subcellular compartments, such as the endoplasmic reticulum and peroxisomes, in fatty acid metabolism. umd.edu

In marine organisms, the capacity to synthesize long-chain polyunsaturated fatty acids from C18 precursors can be limited, emphasizing their dietary importance for these species. scispace.com However, the enzymatic machinery, including elongases like Elovl4, which can produce fatty acids with chain lengths of 24 carbons or more, plays a crucial role in the biosynthesis of docosahexaenoic acid (DHA) and other vital long-chain fatty acids. scispace.com

Incorporation into Cellular Membrane Phospholipids (B1166683)

Once synthesized or obtained from the diet, this compound, like other polyunsaturated fatty acids, is incorporated into the phospholipid bilayer of cellular membranes. This process is essential for maintaining the structural integrity and fluidity of the membrane, which in turn affects the function of membrane-bound proteins. The incorporation is not random but is a regulated process that influences the fatty acid composition of different cell and tissue types.

Studies on similar long-chain fatty acids, such as docosahexaenoic acid (DHA), have demonstrated that their incorporation into nerve membrane phospholipids is a dose-dependent process. nih.govresearchgate.net For instance, research on rat brains and cultured human cell lines has shown that DHA accumulates in membrane phospholipids up to a certain maximum level. nih.gov Cultured bovine aortic endothelial cells have been shown to incorporate docosatetraenoic acid from the extracellular fluid into their phospholipids. nih.gov

The specific distribution of this compound among different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) is an area of ongoing research. However, it is known that different polyunsaturated fatty acids exhibit distinct patterns of incorporation. For example, arachidonic acid shows a high rate of incorporation into inositol glycerophospholipids in rat brain membranes, while the esterification of DHA is more similar between inositol glycerophospholipids and choline glycerophospholipids. nih.gov The enrichment of endothelial cells with docosatetraenoic acid has been observed to alter the fatty acid profile of inositol phosphoglycerides. nih.gov

Table 1: Research Findings on Docosatetraenoic Acid Incorporation

Finding Organism/Cell Type Key Observation Citation
Formation and RetroconversionBovine Aortic Endothelial CellsCells convert arachidonic acid to docosatetraenoic acid and incorporate it from the extracellular fluid. It can also be retroconverted back to arachidonic acid. nih.gov
Minor ComponentRat TestisThis compound is a minor fatty acid component of testis lipids. caymanchem.com
Dose-Dependent Incorporation of DHARat Nervous Tissues and Human Cell LinesThe incorporation of DHA into membrane phospholipids is dose-dependent, reaching a plateau. nih.gov
Differential Incorporation of PUFAsRat Brain MembranesArachidonic acid and docosahexaenoic acid show different patterns of incorporation into various phospholipid classes. nih.gov

Enzymatic Acyltransferase Activities Mediating Esterification

The esterification of this compound into phospholipids is a crucial step in its metabolic integration and is mediated by a family of enzymes known as acyltransferases. These enzymes catalyze the transfer of the fatty acyl-CoA derivative of the fatty acid to a lysophospholipid, forming a new phospholipid molecule.

The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester by an acyl-CoA synthetase. frontiersin.org This activated form is the substrate for the acyltransferases. Different acyltransferases exhibit specificity for both the fatty acyl-CoA donor and the lysophospholipid acceptor, leading to the specific fatty acid composition of different phospholipid classes.

Research on the esterification of various docosatetraenoic acid isomers has provided insights into this process. For example, studies have shown that the rate of esterification of 4,7,10,13,16-docosapentaenoic acid into 1-acyl-sn-glycero-3-phosphocholine is significantly higher than that of 7,10,13,16-docosatetraenoic acid. sigmaaldrich.com This suggests that the position of the double bonds in the fatty acid chain can influence the efficiency of its esterification. Specifically, fatty acids with a double bond at the 4-position appear to be preferentially esterified. sigmaaldrich.com Lipases are also utilized in enzymatic transesterification processes to modify the fatty acid composition of glycerolipids. aocs.orgnih.govmdpi.com

Table 2: Key Enzymes and Processes in Fatty Acid Esterification

Enzyme/Process Function Relevance to this compound
Acyl-CoA SynthetaseActivates fatty acids by converting them to their CoA thioesters.A necessary first step for the subsequent esterification of this compound into phospholipids.
AcyltransferasesCatalyze the transfer of fatty acyl groups from CoA to lysophospholipids.Mediate the specific incorporation of cis-4,10,13,16-docosatetraenoyl-CoA into different phospholipid classes.
Lipases/TransesterificationCatalyze the exchange of fatty acids on a glycerol backbone.Can be used to synthetically alter the fatty acid composition of lipids, including the incorporation of specific docosatetraenoic acid isomers.

Enzymatic Transformations and Lipid Derived Signaling Molecules of Cis 4,10,13,16 Docosatetraenoic Acid

Role in Lipid Peroxidation Processes

As a polyunsaturated fatty acid, cis-4,10,13,16-docosatetraenoic acid is susceptible to lipid peroxidation, a process initiated by free radicals that can lead to the generation of a variety of reactive species. scbt.comnih.gov This reactivity is a key feature of PUFAs and contributes to both physiological signaling and pathological states. The presence of multiple unsaturated bonds in its structure makes it prone to both non-enzymatic and enzymatic oxidation, which can generate a variety of metabolites. researchgate.net While high concentrations of non-enzymatic oxidative products may induce oxidative stress, lower concentrations can have antioxidant effects. twinwoodcattle.com

Generation of Downstream Bioactive Signaling Molecules

The enzymatic oxidation of PUFAs like this compound can produce a wide array of bioactive lipid mediators. These molecules are involved in regulating inflammation and other cellular processes. twinwoodcattle.com For instance, the metabolism of other 22-carbon PUFAs by enzymes can lead to the formation of compounds such as dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which have demonstrated various biological activities. wikipedia.org Although the specific signaling molecules derived from this compound are not extensively characterized, its structural similarity to other well-studied PUFAs suggests its potential to be a precursor for a unique set of signaling molecules.

Potential Substrate for Oxidative Enzyme Systems (General Considerations for PUFAs)

Polyunsaturated fatty acids are key substrates for several major oxidative enzyme systems in the body, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. twinwoodcattle.comnih.gov These enzymes catalyze the conversion of PUFAs into a diverse range of biologically active oxylipins. nih.gov

Cyclooxygenases (COXs): These enzymes are responsible for the synthesis of prostanoids, including prostaglandins and thromboxanes.

Lipoxygenases (LOXs): LOX enzymes catalyze the oxidation of PUFAs to produce a variety of active lipid mediators, such as leukotrienes and lipoxins. nih.gov

Cytochrome P450 (CYP) Enzymes: This enzyme system can metabolize PUFAs through epoxidation, hydroxylation, or allylic oxidation reactions, leading to the formation of lipid mediators with diverse biological functions. nih.govportlandpress.com

Given its structure, this compound is a potential substrate for these enzyme systems, which could lead to the production of various bioactive metabolites. The table below summarizes the general functions of these enzyme systems on PUFA substrates.

Enzyme SystemPrimary Products from PUFAsGeneral Biological Roles
Cyclooxygenases (COX)Prostaglandins, ThromboxanesInflammation, blood clotting, fever
Lipoxygenases (LOX)Leukotrienes, Lipoxins, Hydroxyeicosatetraenoic acids (HETEs)Inflammation, immune response, resolution of inflammation
Cytochrome P450 (CYP)Epoxides (e.g., EETs, EDTs), Hydroxylated fatty acidsRegulation of vascular tone, inflammation, ion channel activity

Cellular and Subcellular Localization of Cis 4,10,13,16 Docosatetraenoic Acid

Integration into Cellular Membranes and its Influence on Membrane Properties

The incorporation of cis-4,10,13,16-docosatetraenoic acid into cellular membranes has a significant impact on their biophysical properties. As a polyunsaturated fatty acid with four cis double bonds, its structure introduces kinks into the acyl chain. These kinks disrupt the orderly packing of the phospholipid tails, leading to an increase in membrane fluidity. nih.gov Studies on other long-chain PUFAs, such as docosahexaenoic acid (DHA), have demonstrated that their presence in membranes leads to a more disordered and fluid state. nih.gov

The degree of unsaturation of fatty acids plays a crucial role in determining their effect on membrane fluidity. Research has shown that fatty acids with four or more double bonds are particularly effective at increasing membrane fluidity. nih.gov This increased fluidity can, in turn, affect various cellular processes that are dependent on the membrane's physical state, such as signal transduction and the function of membrane-bound enzymes. nih.gov

The integration of PUFAs also influences the thickness of the membrane. Membranes that are rich in PUFAs tend to be thinner than those composed primarily of saturated fatty acids. lipotype.com This is a direct consequence of the disordered packing of the kinked acyl chains.

Table 1: General Effects of Polyunsaturated Fatty Acid (PUFA) Incorporation on Cellular Membrane Properties

Membrane PropertyEffect of PUFA IncorporationRationale
Fluidity IncreasedThe cis double bonds introduce kinks in the fatty acid tails, disrupting tight packing and increasing the mobility of phospholipids (B1166683). nih.gov
Thickness DecreasedThe disordered packing of PUFA-containing phospholipids leads to a thinner lipid bilayer. lipotype.com
Permeability IncreasedLooser packing of lipids creates more transient gaps, allowing for increased passage of water and small molecules. tandfonline.comroyalacademy.dk
Lipid Packing Looser / More DisorderedThe irregular shape of PUFAs prevents the formation of a tightly packed, ordered lipid structure. nih.gov
Lateral Organization Promotion of Disordered DomainsPUFAs tend to be excluded from cholesterol-rich, ordered lipid raft domains, leading to the formation of PUFA-rich disordered regions. nih.govresearchgate.net

This table provides a generalized summary based on the behavior of long-chain polyunsaturated fatty acids. Specific quantitative data for this compound is not available.

Impact on Membrane Permeability

The increased disorder and looser packing of phospholipids in membranes enriched with this compound are expected to increase membrane permeability. royalacademy.dk A more fluid membrane has a higher likelihood of transient pore formation, which facilitates the passive diffusion of water and small solutes across the lipid bilayer. nih.gov The incorporation of PUFAs like DHA has been shown to result in membranes that are more permeable. tandfonline.com

This alteration in permeability can have significant physiological consequences, affecting ion gradients and the transport of small molecules, which are critical for cellular homeostasis.

Modulation of Protein-Lipid Interactions within Cellular Membranes

The presence of this compound within cellular membranes can modulate the interactions between lipids and proteins, thereby influencing the function of membrane proteins. nih.gov This modulation can occur through several mechanisms.

Firstly, PUFAs can directly interact with membrane proteins. The flexible and dynamic nature of PUFA acyl chains allows them to conform to the surface of proteins, potentially influencing their conformational state and activity. nih.gov

Secondly, PUFAs indirectly affect protein function by altering the bulk properties of the membrane. nih.gov Changes in membrane fluidity, thickness, and curvature can impact the localization, oligomerization, and activity of membrane proteins. nih.gov For instance, the function of certain ion channels and receptors is known to be sensitive to the lipid environment of the membrane. mdpi.com

Furthermore, the incorporation of PUFAs influences the lateral organization of the membrane into distinct domains. PUFAs are typically excluded from the highly ordered, cholesterol- and sphingolipid-rich domains known as lipid rafts. researchgate.netedpsciences.org This leads to the formation of PUFA-rich, more disordered domains. cell.com Such segregation of lipids can control cellular signaling by regulating the spatial distribution of membrane proteins, bringing together or separating key components of signaling pathways. edpsciences.org

Table 2: Mechanisms of Protein-Lipid Interaction Modulation by Polyunsaturated Fatty Acids (PUFAs)

MechanismDescription
Direct Interaction The acyl chains of PUFAs can directly bind to the transmembrane or juxtamembrane domains of proteins, potentially altering their conformation and function. nih.gov
Indirect Modulation via Bulk Properties Changes in membrane fluidity, thickness, and elasticity caused by PUFAs can affect the activity and conformational stability of embedded proteins. nih.gov
Alteration of Lateral Domain Organization PUFAs promote the formation of disordered domains and are excluded from ordered lipid rafts, which can alter the spatial organization of signaling proteins and their interactions. researchgate.netedpsciences.org

This table outlines the general ways in which PUFAs can influence protein-lipid interactions, based on studies of various polyunsaturated fatty acids.

Analytical Methodologies for Quantification and Isomeric Characterization of Cis 4,10,13,16 Docosatetraenoic Acid

Gas Chromatography-Based Methods

Gas chromatography (GC) is a cornerstone technique for fatty acid analysis, prized for its high resolution and sensitivity. For compounds like cis-4,10,13,16-docosatetraenoic acid, GC-based methods typically require a derivatization step to increase the volatility of the fatty acid for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and profiling fatty acids in a sample. escholarship.org The process generally begins with the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs). mdpi.comsigmaaldrich.com This derivatization is essential because the high polarity of the free carboxyl group makes underivatized fatty acids less suitable for GC analysis. sigmaaldrich.com

Once derivatized, the FAME mixture is injected into the GC system, where it is vaporized and separated on a capillary column. escholarship.org The choice of column is critical; highly polar columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560), are often used to separate FAMEs based on their chain length, degree of unsaturation, and the geometry and position of their double bonds. escholarship.org As the separated compounds elute from the column, they enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the FAME molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for positive identification. escholarship.orgjianhaidulab.com For instance, the methyl ester of this compound has been identified in lipids from rat testis using GC-MS analysis of its oxazoline (B21484) derivatives. glpbio.comcaymanchem.com

For the precise and accurate measurement of the absolute quantity of fatty acids, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most commonly used technique. jppres.com The FID is known for its high sensitivity, broad linear range, and consistent response for hydrocarbons, making it ideal for quantification. mdpi.comnih.gov

Similar to GC-MS, samples are first derivatized to FAMEs. After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. This combustion produces ions that generate an electrical current proportional to the amount of carbon atoms entering the detector. The resulting signal is used for quantification. jppres.com To ensure accuracy, an internal standard—a known amount of a fatty acid not naturally present in the sample (e.g., heptadecanoic acid)—is added at the beginning of the sample preparation process. jianhaidulab.com The ratio of the peak area of the target analyte (this compound methyl ester) to the peak area of the internal standard is used to calculate the absolute concentration against a calibration curve. mdpi.com Method validation for GC-FID analysis typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure the reliability of the results. jppres.commdpi.commdpi.com

Table 1: Typical Validation Parameters for GC-FID Fatty Acid Quantification
ParameterTypical Range/ValueDescription
Linearity (r²)> 0.999Indicates a strong correlation between concentration and detector response. mdpi.com
LOD (µg/mL)0.21 - 0.54The lowest concentration of an analyte that can be reliably detected. mdpi.com
LOQ (µg/mL)0.63 - 1.63The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. mdpi.com
Precision (Repeatability)Assessed by relative standard deviation (RSD)Measures the closeness of agreement between repeated measurements. jppres.com
Accuracy (Recovery %)Typically 95-105%Measures the closeness of the measured value to the true value. jppres.com

Liquid Chromatography-Based Methods for Isomeric Separation

While GC is excellent for general fatty acid analysis, distinguishing between positional isomers (which differ only in the location of their double bonds) can be challenging. Liquid chromatography (LC), particularly when coupled with mass spectrometry, offers powerful solutions for this isomeric characterization.

Conventional LC-MS/MS analysis of fatty acids often fails to produce fragment ions that are diagnostic of double bond positions. nih.govsciex.com To overcome this limitation, specialized fragmentation techniques and chemical derivatization are employed. These methods modify the fatty acid in a way that, upon fragmentation in the mass spectrometer, the resulting pieces reveal the original locations of the double bonds.

Several advanced strategies have been developed:

Charge-Switch Derivatization: This technique involves tagging the fatty acid's carboxyl group with a reagent that carries a fixed positive charge, such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP). nih.gov This "charge-switch" dramatically improves ionization efficiency and sensitivity in positive-ion mode ESI-MS. nih.govresearchgate.net More importantly, tandem mass spectrometry (MS/MS) of these derivatives produces a series of diagnostic fragment ions that allow for the unambiguous identification of double bond locations. nih.gov

Epoxidation followed by MS/MS: In this method, the double bonds are first reacted with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form epoxides. nih.gov When these derivatized lipids are fragmented, the epoxide ring opens and cleaves, generating a pair of diagnostic fragments that pinpoint the original double bond position. nih.gov

Electron Activated Dissociation (EAD): This is a newer fragmentation technique available on certain high-resolution mass spectrometers. EAD can cleave along the fatty acid's carbon backbone, generating fragments that are indicative of double bond position and even stereochemistry, often without the need for derivatization. sciex.comsciex.com

Table 2: Comparison of LC-MS Based Methods for Double Bond Localization
MethodPrincipleAdvantagesConsiderations
Charge-Switch Derivatization (e.g., AMPP)Adds a fixed positive charge, leading to diagnostic fragments upon CID. nih.govDramatically improved sensitivity (up to 60,000-fold); produces structurally informative fragments. nih.govresearchgate.netRequires a chemical derivatization step. nih.gov
m-CPBA EpoxidationConverts double bonds to epoxides, which yield specific fragments upon cleavage. nih.govRapid and specific reaction; provides clear diagnostic ion pairs. nih.govRequires a chemical derivatization step. nih.gov
Electron Activated Dissociation (EAD)Uses electron-based fragmentation to cleave C-C bonds in the acyl chain. sciex.comCan identify double bond position and stereochemistry; often no derivatization needed. sciex.comsciex.comRequires specialized instrumentation (e.g., ZenoTOF 7600 system). sciex.com

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification of an analyte to produce a new compound that has properties better suited for a given analytical method. mdpi.com For this compound, derivatization is crucial for enhancing volatility for GC analysis and improving ionization efficiency and structural characterization in MS. sigmaaldrich.comjianhaidulab.com

For GC Analysis: The most common derivatization is esterification, converting the polar carboxylic acid group into a less polar, more volatile ester. sigmaaldrich.com This is typically achieved by forming fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3)-methanol, hydrochloric acid-methanol, or sulfuric acid-methanol. sigmaaldrich.comnih.gov For ultra-sensitive detection, derivatizing agents like pentafluorobenzyl bromide (PFB-Br) can be used, which allows for analysis by GC with negative chemical ionization mass spectrometry (NCI-MS), a highly sensitive technique. escholarship.orgjianhaidulab.com

For LC-MS Analysis: Derivatization aims to enhance ionization efficiency and facilitate structural elucidation. mdpi.com As discussed, charge-switch derivatization with reagents like AMPP can increase sensitivity by orders of magnitude. nih.gov Other reagents are designed to functionalize the double bonds themselves, enabling their localization via MS/MS. mdpi.com

Application in Targeted and Untargeted Lipidomics Studies

The analytical methods described above are fundamental to the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system. These studies can be broadly categorized as targeted or untargeted.

Targeted Lipidomics: This approach focuses on the accurate quantification of a predefined list of known lipids, such as this compound. GC-FID and GC-MS, particularly with the use of stable isotope-labeled internal standards, are the gold standards for targeted quantification of fatty acids. jianhaidulab.com These methods provide high accuracy and precision, making them suitable for hypothesis-driven research where the absolute concentration of specific fatty acids is of interest.

Untargeted Lipidomics: This approach aims to identify and measure as many lipids as possible in a sample to generate a global profile and discover novel lipid species or biomarkers. High-resolution LC-MS is the primary platform for untargeted lipidomics due to its ability to analyze a wide range of lipid classes with high sensitivity. nih.gov The advanced LC-MS/MS methods capable of determining double bond positions are particularly valuable in untargeted studies, as they allow for a much more detailed and accurate structural annotation of the detected lipids, moving beyond simple sum composition (e.g., FA 22:4) to identify specific isomers like this compound within a complex biological extract. nih.gov

By combining these different analytical strategies, researchers can build a comprehensive picture of the roles that specific fatty acids like this compound play in health and disease.

Comparative Studies and Isomeric Distinction in Docosatetraenoic Acid Research

Distinction from cis-7,10,13,16-Docosatetraenoic Acid (Adrenic Acid) in Metabolic Pathways

While both cis-4,10,13,16-docosatetraenoic acid and cis-7,10,13,16-docosatetraenoic acid (adrenic acid) are 22-carbon polyunsaturated fatty acids, their metabolic handling by cellular machinery reveals significant divergences. Adrenic acid, an omega-6 fatty acid, is a well-established elongation product of arachidonic acid. wikipedia.orghmdb.camedchemexpress.com It is a prominent fatty acid in the adrenal glands, brain, and kidneys and is metabolized by cyclooxygenases, cytochrome P450s, and lipoxygenases into a variety of bioactive docosanoids, such as dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids. wikipedia.orgnih.gov

In contrast, the metabolic pathway of this compound is less characterized, but key distinctions in its processing have been noted in scientific literature. Research on the biosynthesis of docosapentaenoic acid (DPA) has shed light on the differential fates of docosatetraenoic acid isomers. nih.gov Studies have shown that when a fatty acid has its first double bond at the fourth carbon (a Δ4 position), it is preferentially directed towards esterification into phospholipids (B1166683) like 1-acyl-sn-glycero-3-phosphocholine by microsomes. nih.gov This suggests that this compound is more likely to be incorporated into cellular membranes rather than undergoing further metabolic processing like peroxisomal β-oxidation. nih.gov

Conversely, adrenic acid (cis-7,10,13,16-docosatetraenoic acid) is a substrate for a metabolic pathway that involves elongation and desaturation to form other long-chain polyunsaturated fatty acids. nih.govcapes.gov.br For instance, adrenic acid is metabolized to 4,7,10,13,16-docosapentaenoic acid through a series of reactions. nih.govcapes.gov.br The primary metabolic fate of adrenic acid, when produced, can also be degradation to yield esterified arachidonate. nih.gov The rate of esterification of adrenic acid into 1-acyl-sn-glycero-3-phosphocholine is significantly lower than that of fatty acids with a Δ4 double bond. nih.govcapes.gov.br

This differential preference for esterification versus further metabolism or degradation highlights a key metabolic switch that is influenced by the position of the initial double bond in the fatty acid chain.

Featurecis-4,10,13,16-Docosatetraenoic Acidcis-7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)
Primary Metabolic FatePreferential esterification into phospholipids (e.g., 1-acyl-sn-glycero-3-phosphocholine) nih.govElongation and desaturation to other polyunsaturated fatty acids, degradation to arachidonate, or metabolism to docosanoids nih.govcapes.gov.br
PrecursorLess defined in literatureArachidonic Acid wikipedia.orghmdb.camedchemexpress.com
Metabolic ProductsPrimarily incorporated into membrane lipidsDihomo-prostaglandins, dihomo-epoxyeicosatrienoic acids, and other docosanoids wikipedia.orgnih.gov

Methodological Approaches for Resolving Docosatetraenoic Acid Isomers

The accurate identification and quantification of docosatetraenoic acid isomers are contingent on sophisticated analytical techniques due to their similar physicochemical properties. The primary challenge lies in separating isomers that differ only in the position or geometry (cis/trans) of their double bonds.

Gas Chromatography (GC) is a foundational technique for fatty acid analysis. For optimal separation, fatty acids are typically derivatized to form more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This is often achieved through esterification with reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or through silylation to produce trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.comrestek.com High-polarity capillary columns, such as those with cyanopropyl stationary phases, are particularly effective for separating positional and geometric isomers of long-chain polyunsaturated fatty acids. csic.esoup.com The choice of temperature programming in the GC oven is also critical to achieve baseline separation of closely eluting isomers. escholarship.org

Liquid Chromatography (LC) , especially high-performance liquid chromatography (HPLC), offers complementary separation capabilities. Reversed-phase HPLC, often coupled with mass spectrometry (LC-MS), can separate fatty acids based on chain length and degree of unsaturation. jsbms.jpescholarship.org While positional isomers can be challenging to resolve with standard reversed-phase columns, specialized columns and mobile phases can improve separation. sciex.com For instance, chiral stationary phases in HPLC can be employed to separate enantiomers of fatty acids, which is crucial when studying stereospecific metabolic processes. tandfonline.comaocs.orgnih.gov Derivatization can also enhance LC separation and detection sensitivity, particularly for mass spectrometry. sciex.com

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of fatty acid isomers. When coupled with GC or LC, MS provides molecular weight information and fragmentation patterns that can help identify the specific isomer. escholarship.org While standard collision-induced dissociation (CID) may not always provide fragments that are diagnostic for double bond positions, more advanced techniques like electron-activated dissociation (EAD) can generate fragments that reveal the location of unsaturation within the fatty acid chain. sciex.comsciex.com High-resolution mass spectrometry is valuable for differentiating isomers that are not chromatographically resolved. lcms.cz

TechniquePrinciple of Separation/IdentificationKey Considerations
Gas Chromatography (GC)Separation based on volatility and interaction with the stationary phase. nih.govRequires derivatization to FAMEs or other volatile esters. High-polarity columns are essential for isomer resolution. sigmaaldrich.comoup.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase. jsbms.jpReversed-phase for general separation; chiral phases for enantiomers. tandfonline.comaocs.org Derivatization can improve performance. sciex.com
Mass Spectrometry (MS)Identification based on mass-to-charge ratio and fragmentation patterns. escholarship.orgAdvanced fragmentation techniques (e.g., EAD) may be needed to locate double bonds. sciex.comsciex.com

Future Directions and Research Gaps in Cis 4,10,13,16 Docosatetraenoic Acid Research

Elucidation of Specific Biosynthetic Enzymes and Pathways for this Isomer

A significant gap in our knowledge is the precise biosynthetic pathway of cis-4,10,13,16-docosatetraenoic acid. While the general mechanisms of fatty acid elongation and desaturation are well-established, the specific enzymes responsible for introducing a double bond at the cis-4 position of a 22-carbon fatty acid to produce this particular isomer have not been identified.

Current research suggests that the formation of a cis-4 double bond in other long-chain PUFAs, such as docosahexaenoic acid (DHA), involves a Δ4-desaturase enzyme. For instance, the metabolism of cis-7,10,13,16-docosatetraenoic acid to cis-4,7,10,13,16-docosapentaenoic acid points to the existence of enzymatic machinery capable of acting at the 4-position of a C22 fatty acid. However, whether this or a similar enzyme is responsible for the synthesis of this compound remains to be determined. Future research should focus on:

Identifying and characterizing the specific desaturase(s) and elongase(s) involved in the synthesis of this isomer.

Investigating the substrate specificity of these enzymes to understand how the production of this compound is regulated.

Exploring the tissue-specific expression of these enzymes, which may provide clues to the compound's physiological relevance, given its identification as a minor component in rat testis lipids.

Comprehensive Characterization of Unique Downstream Metabolites

The metabolic fate of this compound is another critical unknown. In contrast, the downstream metabolites of its isomer, adrenic acid, are well-documented and include biologically active molecules such as dihomoprostaglandins and epoxydocosatrienoic acids (EDTs) wikipedia.org. These metabolites are known to play roles in various physiological processes.

It is plausible that the unique positioning of the double bond at the cis-4 position in this compound leads to the formation of a distinct set of downstream metabolites with novel biological activities. A crucial area of future investigation will be to:

Incubate this compound with relevant cell types and tissues to identify potential metabolic products.

Utilize advanced analytical techniques , such as mass spectrometry and nuclear magnetic resonance, to characterize the chemical structures of any novel metabolites.

Investigate the biological activities of these newly identified metabolites to understand their potential physiological significance.

Detailed Mechanisms of Specific Cellular and Molecular Interactions

The structural characteristics of polyunsaturated fatty acids, such as their chain length and the number and position of double bonds, are key determinants of their incorporation into cellular membranes and their interactions with cellular proteins. The methyl ester of this compound is thought to integrate into cellular membranes, potentially influencing membrane fluidity, permeability, and the function of membrane-bound proteins.

However, the specific and potentially unique interactions of this compound with cellular components are yet to be explored. Research in this area should aim to:

Determine the selective incorporation of this fatty acid into different phospholipid classes within cellular membranes.

Identify specific protein targets that may bind to or be modulated by this compound or its metabolites.

Elucidate the impact of this isomer on membrane biophysics and the activity of integral membrane proteins, such as ion channels and receptors.

Role in Intercellular Signaling and Systemic Biological Processes

Beyond its potential structural role in membranes, this compound may be involved in intercellular signaling and systemic physiological processes. The fact that it is found in specific tissues, such as rat testis, suggests a localized and specialized function.

A significant research gap exists in understanding whether this isomer or its derivatives can act as signaling molecules, similar to the eicosanoids and docosanoids derived from other PUFAs. Future studies should investigate:

The potential for this fatty acid to be a precursor for novel signaling molecules generated through enzymatic pathways like those involving cyclooxygenases, lipoxygenases, or cytochrome P450 monooxygenases.

Its role in modulating intracellular signaling cascades , such as those involving calcium mobilization, protein kinase activation, or gene expression.

Its potential contribution to systemic processes , which could be explored through in vivo studies in animal models where the levels of this fatty acid are manipulated.

Q & A

Basic Research Questions

Q. What are the structural and biochemical characteristics of cis-4,10,13,16-Docosatetraenoic Acid?

  • Answer: Adrenic acid (C22H36O2, CAS 28874-58-0) is a very-long-chain polyunsaturated fatty acid (PUFA) with four cis double bonds at positions 4, 10, 13, and 16. It is a derivative of arachidonic acid (20:4n-6) and a precursor for specialized pro-resolving mediators (SPMs) in lipid metabolism . Its molecular weight is 332.52 g/mol, with a boiling point of 439.5±24.0°C and a density of 0.9±0.1 g/cm³ .

Q. How can this compound be synthesized and purified for experimental use?

  • Answer: Adrenic acid is typically isolated from biological tissues (e.g., adrenal glands, myelin) or synthesized via elongation of arachidonic acid using recombinant elongase enzymes. Purification involves reverse-phase HPLC or column chromatography, with ≥98% purity confirmed by gas chromatography (GC) . Storage recommendations include −20°C in inert solvents (e.g., DMSO) to prevent oxidation .

Q. What analytical methods are recommended for quantifying Adrenic Acid in biological samples?

  • Answer: Use lipidomic profiling via liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., deuterated adrenic acid) for accuracy. For tissue-specific quantification, GC coupled with flame ionization detection (GC-FID) is recommended after transmethylation of lipids .

Advanced Research Questions

Q. What are the metabolic pathways and bioactive derivatives of Adrenic Acid in human pathophysiology?

  • Answer: Adrenic acid undergoes peroxisomal β-oxidation to form arachidonic acid, which is further metabolized into eicosanoids (e.g., prostaglandins, leukotrienes) via cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In endothelial cells, adrenic acid reduces prostaglandin I2 (PGI2) synthesis, influencing vascular tone . It is also a precursor for docosanoids, which modulate inflammation resolution .

Q. How does Adrenic Acid contribute to inflammatory signaling in non-alcoholic fatty liver disease (NAFLD)?

  • Answer: In NAFLD models, adrenic acid accumulates in hepatic lipid droplets and enhances pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by activating NF-κB pathways. Studies in db/db mice show elevated hepatic free adrenic acid levels correlate with steatosis severity . Experimental validation involves siRNA knockdown of elongase enzymes (ELOVL5/7) to assess lipidomic remodeling .

Q. What experimental models are suitable for studying Adrenic Acid's role in chronic kidney disease (CKD)?

  • Answer: Longitudinal cohort studies in CKD patients reveal adrenic acid accumulates alongside phenylacetylglutamine and correlates with cardiovascular outcomes. In vitro models using human proximal tubule cells (HK-2) treated with uremic toxins (e.g., indoxyl sulfate) can mimic CKD-associated lipid dysregulation . Animal models (e.g., 5/6 nephrectomy in rats) are used to track adrenic acid levels via serial plasma lipidomics .

Q. How can contradictory data on adrenic acid's concentration across studies be reconciled?

  • Answer: Discrepancies arise from sample handling (e.g., oxidation during lipid extraction), analytical variability (GC vs. LC-MS), and population-specific factors (e.g., dietary PUFA intake). Standardized protocols (e.g., Bligh-Dyer extraction under nitrogen) and reporting of lipid normalization methods (e.g., per mg protein) are critical .

Q. What is the mechanistic basis for adrenic acid's interaction with environmental pollutants like PFAS?

  • Answer: In endocrine disruption studies, adrenic acid co-exposure with perfluorooctanesulfonic acid (PFOS) alters steroidogenesis in adrenal cells. Mechanistic studies using luciferase-based PPAR-γ reporter assays show adrenic acid potentiates PFAS-induced transcriptional activity, suggesting synergistic disruption of lipid homeostasis .

Methodological Recommendations

  • Experimental Design: For in vivo studies, use C57BL/6 mice fed an n-6 PUFA-enriched diet to elevate adrenic acid levels. Include sham-operated controls in CKD models .
  • Data Analysis: Apply network pharmacology tools (e.g., Cytoscape) to integrate lipidomics with transcriptomic datasets, identifying key nodes like COX-2 or ELOVL5 in adrenic acid metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.